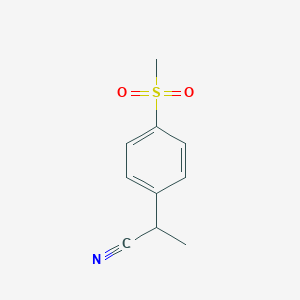

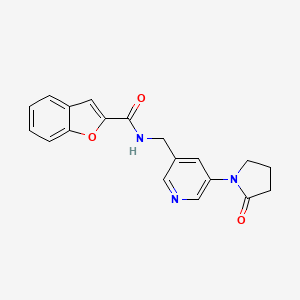

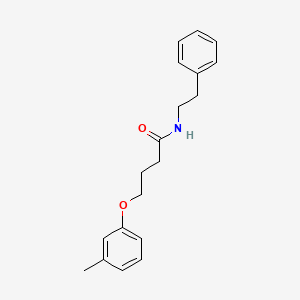

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Oxadiazoles are a type of heterocyclic compounds which contain two nitrogen atoms and one oxygen atom . They are known for their high biological activity and good stability . These derivatives have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering effects .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis

The IR spectrum of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of 1,3,4-oxadiazole ring .Chemical Reactions Analysis

The procedure for nitration of 5-methyl-3-phenyl-1,3,4-oxadiazol-2 (3H)-one could be optimized. Extension of nitration to para substituted oxadiazolinones resulted in di-substituted derivatives .Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology

- Potent 5-HT(1B/1D) Antagonists : A study investigated analogues of this compound as potent and selective 5-HT(1B/1D) antagonists, highlighting their potential in modulating serotonin release and acetylcholine release in the brain, relevant in the treatment of neurological disorders (Liao et al., 2000).

Biological Activity

- Antimicrobial Screening : Compounds including 5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl derivatives showed higher antimicrobial activity compared to reference drugs in preliminary screenings (Latthe & Badami, 2007).

- Anticancer Properties : Studies have synthesized derivatives of this compound and evaluated them for anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Salahuddin et al., 2014); (Ravinaik et al., 2021).

Chemistry and Synthesis

- Crystal Structure Analysis : The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined, contributing to a deeper understanding of its chemical properties (Viterbo et al., 1980).

- Insecticidal Activity : Some derivatives have shown significant insecticidal activities against specific pests, indicating their potential use in pest control (Qi et al., 2014).

Wirkmechanismus

While the specific mechanism of action for “5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide” is not available, 1,3,4-oxadiazole derivatives have been shown to have various mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Eigenschaften

IUPAC Name |

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-8-7-10(17-20-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTGOFBHBJUVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide](/img/structure/B2978650.png)

![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)

![4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978653.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)